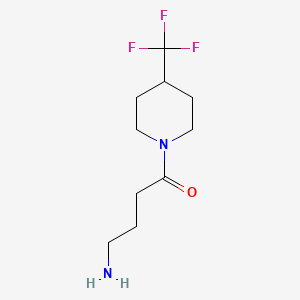

4-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)butan-1-one

Description

4-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)butan-1-one is a synthetic compound featuring a butan-1-one backbone substituted with a 4-amino group and a 4-(trifluoromethyl)piperidin-1-yl moiety. The trifluoromethyl (CF₃) group is a key electron-withdrawing substituent, enhancing metabolic stability and lipophilicity. The amino group on the butanone contributes to hydrogen bonding and polarity, influencing pharmacological interactions.

Properties

IUPAC Name |

4-amino-1-[4-(trifluoromethyl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O/c11-10(12,13)8-3-6-15(7-4-8)9(16)2-1-5-14/h8H,1-7,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYXGIJEFFJCDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C(=O)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethyl)piperidine with a suitable butanone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 4-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)butan-1-one typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of 4-(trifluoromethyl)piperidine with a suitable butanone derivative, often catalyzed by acids or bases to facilitate product formation. In industrial settings, large-scale batch or continuous flow processes are employed to ensure high yield and purity.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions.

Biology

The biological applications of this compound are particularly promising:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways. For example, it may inhibit histone deacetylases (HDACs), which are linked to cancer progression.

- Receptor Interaction : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing neurological functions relevant to anxiety and depression.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure imparts specific properties that can be leveraged in various manufacturing processes.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Antitumor Activity

In vitro assays have demonstrated that derivatives of similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications of related structures led to potent activity against human colorectal cancer cells (HT-29).

Neuropharmacological Effects

Research indicates potential applications in treating neurodegenerative disorders by modulating receptor activity associated with neurotransmission.

Inflammatory Disease Models

The compound may also have implications in inflammatory diseases through its effects on immune cell activity and signaling pathways.

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Piperidine/Piperazine Rings

- RTC1 (): Contains a 4-(4-(trifluoromethyl)phenyl)piperazine group. Piperazine’s additional nitrogen increases hydrogen-bonding capacity, while the phenyl-CF₃ substituent enhances aromatic π-stacking. The thiophene group in RTC1 introduces sulfur-based hydrophobicity, differing from the target compound’s amino group .

- Compounds : Piperidine rings are substituted with hydroxydiphenylmethyl groups, which are bulkier and less electronegative than CF₃. This reduces lipophilicity and may lower metabolic stability compared to the target compound .

Impact of Amino Group Positioning

- Target Compound: The 4-amino group on butanone increases polarity and hydrogen-bond donor capacity, favoring interactions with polar enzyme pockets.

- The dimethylbutanone substituent further reduces polarity .

- Compound: Features a 1-aminocyclopropyl group on piperidine, introducing conformational strain. This may restrict rotational freedom compared to the target compound’s flexible amino-butane chain .

Physical and Spectral Properties

*Estimated based on analogs; specific data unavailable in evidence.

Biological Activity

4-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)butan-1-one is a synthetic compound notable for its unique chemical structure, which includes an amino group, a trifluoromethyl group, and a piperidine ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.

- Molecular Formula : C11H16F3N2O

- Molecular Weight : 238.25 g/mol

- CAS Number : 1826433-29-7

These properties contribute to the compound's reactivity and interactions within biological systems.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the trifluoromethyl group enhances lipophilicity and membrane permeability. This unique combination allows the compound to modulate enzyme activity and receptor binding, leading to diverse biological effects.

In Vitro Studies

Recent studies have explored the compound's potential in various therapeutic areas, including:

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .

- Receptor Interaction : Preliminary data suggest that it may interact with neurotransmitter receptors, potentially influencing neurological functions. This is particularly relevant for conditions such as anxiety and depression, where modulation of neurotransmitter systems is critical .

Case Studies and Research Findings

Several studies have highlighted the compound's biological activities:

- Antitumor Activity : In vitro assays demonstrated that derivatives of similar compounds exhibited significant cytotoxic effects against various cancer cell lines. For example, modifications of related structures led to IC50 values indicating potent activity against human colorectal cancer cells (HT-29) and others .

- Neuropharmacological Effects : Research indicates potential applications in treating neurodegenerative disorders by modulating receptor activity associated with neurotransmission .

- Inflammatory Disease Models : The compound may also have implications in inflammatory diseases through its effects on immune cell activity and signaling pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Aminobenzotrifluoride | Amino and trifluoromethyl groups | Anticancer properties |

| (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-1-yl]butan-1-one | Similar functional groups but different ring structure | Antidepressant effects |

The comparison reveals that while many compounds share structural similarities, the unique piperidine ring in this compound may confer distinct biological properties not found in its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.